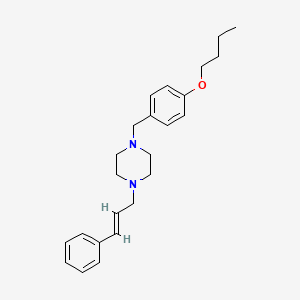![molecular formula C12H16Cl2N2O2 B5382020 (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5382020.png)
(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It also activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol include the inhibition of enzymes involved in the breakdown of neurotransmitters, leading to increased levels of neurotransmitters such as acetylcholine and dopamine. It also activates the Nrf2 pathway, which leads to the upregulation of various antioxidant and detoxification enzymes, protecting cells from oxidative stress.
实验室实验的优点和局限性
The advantages of using (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol in lab experiments include its potent anti-cancer and neuroprotective properties. However, the limitations include its low solubility in water and the need for further studies to determine its toxicity and pharmacokinetics.
未来方向
For (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol research include the development of more efficient synthesis methods, the determination of its toxicity and pharmacokinetics, and the exploration of its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Additionally, the combination of (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol with other drugs may enhance its therapeutic efficacy.
In conclusion, (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol is a promising chemical compound with potential therapeutic applications in various diseases. Its potent anti-cancer and neuroprotective properties make it an attractive candidate for further research and development.
合成方法
The synthesis of (3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol involves the reaction of 3,5-dichloro-4-pyridinemethanol with (R,R)-tartaric acid to form a diastereomeric salt. The salt is then treated with sodium hydroxide to obtain the desired compound.
科学研究应用
(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
(3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-10-3-15-4-11(14)9(10)5-16-2-1-8(7-17)12(18)6-16/h3-4,8,12,17-18H,1-2,5-7H2/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSPUXYIZPJMF-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=C(C=NC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)CC2=C(C=NC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-5-(2-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5381941.png)
![6-[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5381953.png)
![2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5381959.png)

![2-{[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5381969.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B5381993.png)

![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5382028.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)

![N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)